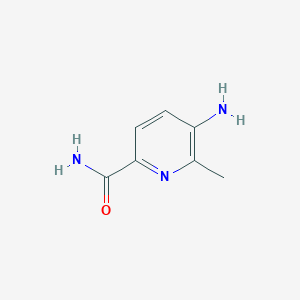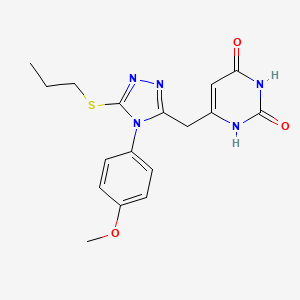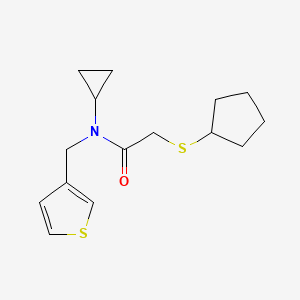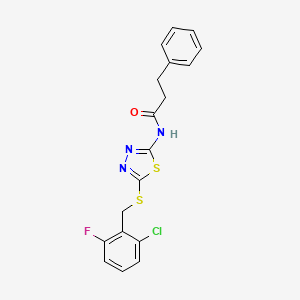
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide, also known as FPBA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FPBA is a benzamide derivative that belongs to the class of compounds known as kinase inhibitors. FPBA has been shown to inhibit the activity of several kinases, including JNK, p38, and ERK1/2.
科学的研究の応用
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been explored for its anti-fibrotic properties. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds “ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate” (12m) and “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate” (12q) exhibited potent anti-fibrotic activities. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
SIRT2 Inhibition
Another application involves SIRT2 inhibition. Compound “4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid” (20) displayed significant inhibition against SIRT2 at 100 μM and 10 μM concentrations . SIRT2 is a class III histone deacetylase implicated in various cellular processes, including aging, neurodegeneration, and cancer. The compound’s activity against SIRT2 makes it relevant for further investigation in these contexts.
Miscellaneous Biological Activities
While the specific compound has been studied primarily for anti-fibrotic and SIRT2 inhibition properties, pyrimidine derivatives in general exhibit diverse biological activities. These include antimicrobial, antiviral, antitumor, and other pharmacological effects . Further research may uncover additional applications for this compound or related derivatives.
作用機序
Target of Action
Similar compounds have been shown to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of procarcinogens .
Mode of Action
Related compounds have been found to exhibit high coumarin 7-hydroxylase activity , suggesting that this compound may also interact with its targets through hydroxylation, a common mechanism in drug metabolism .
Biochemical Pathways
Given its potential interaction with cytochrome p450 2a6 , it may influence pathways related to drug metabolism and the bioactivation of procarcinogens .
Pharmacokinetics
Similar compounds have been shown to interact with cytochrome p450 2a6 , suggesting potential involvement in metabolic processes .
Result of Action
Related compounds have been found to exhibit high coumarin 7-hydroxylase activity , suggesting potential roles in drug metabolism and the bioactivation of procarcinogens .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its activity .
特性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(17-3-5-19(6-4-17)24-7-10-26-11-8-24)23-14-16-12-18(15-22-13-16)20-2-1-9-27-20/h1-6,9,12-13,15H,7-8,10-11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTRUIMELFDCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)


![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)

![4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2439117.png)
![N-(4-acetylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2439118.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)